1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine
Overview
Description
1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine typically involves a multi-step process. The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or a mixture of both .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide and copper(I) bromide in ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism by which 1-phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may target enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
4-Phenyl-1H-1,2,3-triazole: Another triazole derivative with similar chemical properties.
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: A compound with a similar triazole ring structure but different substituents.
Uniqueness: 1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the piperazine and triazole rings provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
IUPAC Name |
1-phenyl-4-[(1-phenyltriazol-4-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-3-7-18(8-4-1)23-13-11-22(12-14-23)15-17-16-24(21-20-17)19-9-5-2-6-10-19/h1-10,16H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOFPPKCJSHBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658789 | |
Record name | 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668602-03-7 | |
Record name | 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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